rac-2-Despiperidyl-2-amino Repaglinide-d5 is a synthetic compound that serves as a metabolite of Repaglinide, an antidiabetic medication used primarily for managing type 2 diabetes mellitus. The compound is characterized by its molecular formula and a molecular weight of 384.47 g/mol. It is classified as a pharmaceutical metabolite and is of significant interest in pharmacokinetic studies due to its role in the metabolic pathway of Repaglinide.
The compound can be sourced from various chemical suppliers, including LGC Standards and Pharmaffiliates, which provide certified reference materials for research purposes. It is produced upon order and may require specific documentation for purchase due to its classification as a controlled substance .
rac-2-Despiperidyl-2-amino Repaglinide-d5 falls under the category of pharmaceutical reference materials and metabolites. It is particularly relevant in toxicology and pharmacology, where it is utilized to study drug metabolism and efficacy.
The synthesis of rac-2-Despiperidyl-2-amino Repaglinide-d5 typically involves the modification of the parent compound, Repaglinide, through dealkylation processes. The specific methodologies may include:
The synthesis requires precise control over reaction conditions such as temperature, pressure, and pH to ensure high yields and purity of the final product. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are often employed to monitor the reaction progress and confirm the identity of the synthesized compound.
rac-2-Despiperidyl-2-amino Repaglinide-d5 can undergo various chemical reactions typical for amine-containing compounds:
These reactions are crucial for further modifications or derivatizations that enhance the compound's properties or facilitate its analysis in biological systems.
As a metabolite of Repaglinide, rac-2-Despiperidyl-2-amino Repaglinide-d5 plays a role in the pharmacological action of its parent compound. Repaglinide acts by stimulating insulin secretion from pancreatic beta cells through inhibition of ATP-sensitive potassium channels.
The mechanism involves:
This mechanism underscores the importance of understanding rac-2-Despiperidyl-2-amino Repaglinide-d5 in evaluating the drug's efficacy and safety profiles.
The physical properties of rac-2-Despiperidyl-2-amino Repaglinide-d5 include:
Key chemical properties include:
These properties are essential for determining storage conditions and potential applications in research.
rac-2-Despiperidyl-2-amino Repaglinide-d5 has several scientific applications:
Repaglinide derivatives, including rac-2-Despiperidyl-2-amino Repaglinide (M1 metabolite), represent structurally modified analogs designed to elucidate the drug's metabolic pathways and therapeutic mechanisms. These derivatives play pivotal roles in diabetes therapeutics by revealing structure-activity relationships and metabolic outcomes that directly influence clinical efficacy. The M1 metabolite (rac-2-Despiperidyl-2-amino Repaglinide) is a primary pharmacologically active metabolite formed through oxidative metabolism of the parent repaglinide molecule, characterized by the removal of the piperidine ring and introduction of an amino group at the C2 position [1] [7]. This structural transformation significantly impacts its biological interactions compared to the parent compound.
Table 1: Key Structural Features of Repaglinide and Selected Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|---|
Repaglinide | 135062-02-1 | C₂₇H₃₆N₂O₄ | 452.59 | Intact piperidine ring, carboxylic acid moiety |
rac-2-Despiperidyl-2-amino Repaglinide (M1 Metabolite) | 874908-11-9 | C₂₂H₂₈N₂O₄ | 384.47 | Piperidine ring removed, primary amine at C2 position |
rac-2-Despiperidyl-2-amino Repaglinide-d5 | 2519482-60-9 | C₂₂D₅H₂₃N₂O₄ | 389.51 | Deuterium substitution at ethoxy group |
The therapeutic relevance of repaglinide derivatives stems from their utility in characterizing metabolic pathways that dictate drug efficacy and safety. Repaglinide functions as an insulin secretagogue with a rapid onset and short duration of action, making it particularly effective for controlling postprandial hyperglycemia—a critical factor in overall glycemic management [4] [5]. Unlike sulfonylureas, repaglinide stimulates insulin secretion in a glucose-dependent manner, reducing hypoglycemia risk between meals. Its derivatives, especially the M1 metabolite, contribute to this pharmacological profile through continued insulinotropic activity, albeit with altered potency and duration relative to the parent molecule [7] [10]. The structural modifications in these derivatives influence their binding affinity to the sulfonylurea receptor (SUR1) on pancreatic β-cells, thereby modulating insulin release dynamics.
Metabolite profiling studies reveal that rac-2-Despiperidyl-2-amino Repaglinide retains hypoglycemic activity, contributing to repaglinide's overall therapeutic effects. The identification and quantification of this metabolite in biological matrices provide crucial insights into interindividual variability in drug response, especially among patients with renal impairment where metabolite accumulation may occur [3]. Pharmaceutical impurity profiling of repaglinide synthesis intermediates, including derivatives like 2-(Piperidin-1-yl)benzonitrile (CAS 72752-52-4) and Repaglinide Impurity D (CAS 147770-06-7), ensures drug product quality and safety by minimizing potentially toxic or inactive compounds in final formulations [1]. These rigorous analytical controls directly support the development of safer and more effective diabetes therapeutics by guaranteeing the metabolic integrity of the active pharmaceutical ingredient.
Deuterium labeling serves as a cornerstone technique in modern drug metabolism research, with rac-2-Despiperidyl-2-amino Repaglinide-d5 exemplifying its strategic application. The incorporation of five deuterium atoms (d5) specifically at the ethoxy group (–OC₂D₅ instead of –OC₂H₅) creates a stable isotopic signature that preserves the molecular geometry and electronic properties while enabling unambiguous differentiation from non-deuterated species in complex biological matrices [7] [9]. This approach leverages the kinetic isotope effect (KIE), where deuterium's higher atomic mass compared to hydrogen reduces the rate of carbon-deuterium bond cleavage during metabolic reactions. Consequently, deuterated analogs can prolong the metabolic half-life of specific molecular moieties, providing enhanced detection windows for studying drug disposition pathways without altering primary pharmacological targets.
Table 2: Advantages of Deuterium Labeling in Metabolic Studies
Characteristic | Non-Deuterated Compound | Deuterated (d5) Analogue | Research Advantage |
---|---|---|---|
Molecular Mass | 384.47 g/mol | 389.51 g/mol | +5 Da mass shift enables MS differentiation |
Metabolic Stability | Standard metabolic rate | Enhanced resistance to oxidative metabolism at ethoxy group | Prolonged detection window |
Analytical Specificity | Subject to matrix interference | Distinct isotopic signature in mass spectrometry | Reduced background noise in bioanalysis |
Isotope Effects | None | Altered reaction kinetics at deuterated sites | Identification of rate-limiting metabolic steps |
The deuterated metabolite enables researchers to conduct definitive ADME (Absorption, Distribution, Metabolism, Excretion) studies through several sophisticated approaches:
The molecular structure of rac-2-Despiperidyl-2-amino Repaglinide-d5 features precise deuterium placement within the ethoxy moiety, maintaining the compound's physicochemical properties while creating a distinct mass spectrometric signature. This design is critical because preservation of the molecule's hydrophobicity, pKa, and stereochemistry ensures that its protein binding, tissue distribution, and membrane permeability remain comparable to the non-deuterated metabolite. Advanced analytical techniques, particularly high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS), exploit the 5 Da mass difference to achieve unparalleled specificity in quantifying this metabolite alongside endogenous compounds in biological samples such as plasma, urine, and bile [7] [9]. The resulting data provide insights into repaglinide's metabolic clearance mechanisms, biliary excretion pathways, and potential enterohepatic recirculation—factors that directly inform dosage adjustments in special populations like those with hepatic impairment.
Table 3: Structural and Analytical Characterization of rac-2-Despiperidyl-2-amino Repaglinide-d5
Property | Specification | Analytical Method | Research Significance |
---|---|---|---|
Molecular Formula | C₂₂D₅H₂₃N₂O₄ | High-resolution MS | Confirms deuterium incorporation sites |
Molecular Weight | 389.51 g/mol | MS, NMR | Quantifies isotopic purity |
Deuterium Position | Ethoxy group (–OC₂D₅) | NMR spectroscopy | Verifies site-specific labeling |
Chemical Purity | >95% | HPLC-UV | Ensures reliability of experimental data |
Isotopic Enrichment | ≥98% D-atom excess | MS | Validates absence of non-deuterated contaminant |
In renal impairment studies, where altered drug metabolism poses significant clinical challenges, the deuterated tracer has proven particularly valuable. Research demonstrates that while repaglinide itself undergoes minimal renal excretion (<2% unchanged), its metabolites—including rac-2-Despiperidyl-2-amino Repaglinide—may accumulate in patients with compromised kidney function [3] [10]. By employing the deuterated analog, researchers can precisely quantify metabolite exposure levels and establish pharmacokinetic-pharmacodynamic relationships in these vulnerable populations, guiding evidence-based dosing recommendations without necessitating clinical trials in high-risk patients.
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6